2,4-Dimethyl-3-nitrobenzoic acid
Overview
Description
2,4-Dimethyl-3-nitrobenzoic acid is an aromatic compound characterized by the presence of two methyl groups and a nitro group attached to a benzoic acid core
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets due to their high reactivity .
Mode of Action
The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can participate in a variety of reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Nitro compounds are known to have lower volatility than ketones of about the same molecular weight, which could influence their bioavailability .
Result of Action
The presence of the nitro group could potentially lead to various chemical reactions, influencing the structure and function of target molecules .
Action Environment
The action of 2,4-Dimethyl-3-nitrobenzoic acid can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
The nitro group in 2,4-Dimethyl-3-nitrobenzoic acid can interact with various enzymes and proteins. The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen This polar character can influence its interactions with other biomolecules
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Another method involves the selective oxidation of 2,4-dimethylnitrobenzene. This process can be achieved using chromium trioxide in acetonitrile solvent under stirring and illumination conditions. The reaction is carried out at 30°C for about 5 hours, followed by filtration and acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetonitrile solvent under stirring and illumination conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2,4-Dimethyl-3-aminobenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4-Dimethyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dimethyl-3-nitrobenzoic acid can be compared with similar compounds such as:
2,4-Dimethylbenzoic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.
3-Nitrobenzoic acid: Lacks the methyl groups, leading to different physical and chemical properties.
2,4-Dinitrobenzoic acid:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical properties and reactivity patterns that are distinct from its analogs.
Properties
IUPAC Name |
2,4-dimethyl-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZCIJRGFXZMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302597 | |
Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39053-47-9 | |
Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39053-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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